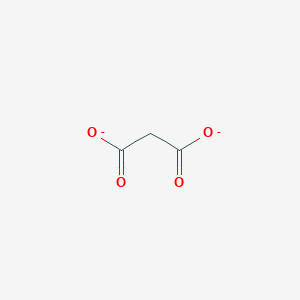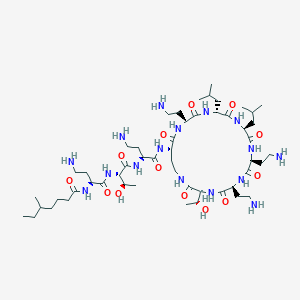
2-(4-Bromophenyl)-1,1-diphenylethylene
Overview
Description
2-(4-Bromophenyl)-1,1-diphenylethylene, also known as 2-Bromo-1,1-diphenylethylene, is a polyaromatic hydrocarbon (PAH) compound used in scientific research. It is a colorless solid that is insoluble in water and has a molecular weight of 316.2 g/mol. It can be synthesized through a variety of methods and has a variety of applications in scientific research.
Scientific Research Applications
Kinetic and Product Investigations : The kinetics of bromination of 1,1-diphenylethylenes, including 2-(4-Bromophenyl)-1,1-diphenylethylene, were investigated to understand the reaction mechanisms and rate laws in organic chemistry (Bellucci & Chiappe, 1997).
Photochemistry : The study of 2-halogeno-1,1-diphenylethylenes, including this compound, revealed unique ionic and radical photobehaviors, contributing to the understanding of photo-Fritsch–Buttenberg–Wiechell rearrangement in organic photochemistry (Šket & Zupan, 1979).
Anionic Polymerization : Applications in anionic polymerization of 1,1-diphenylethylenes were reviewed, including their use as initiators and end-capping agents in polymer science (Quirk et al., 2000).
Functionalization of Polymers : A method was developed for the functionalization of polymeric organolithium compounds using 1,1-diphenylethylene derivatives, demonstrating its application in polymer chemistry (Quirk & Zhu, 1989).
Synthesis of Polyimides : 1,1-Bis(4-aminophenyl)ethylene, a derivative, was used in synthesizing new polyimide derivatives, highlighting its importance in materials science (Summers et al., 2017).
Preparation in Atom Transfer Radical Polymerization : Preparation of primary amine chain-end-functionalized polymers using a symmetrically disubstituted derivative in atom transfer radical polymerization was reported, showing its relevance in polymer synthesis (Summers et al., 2014).
Synthesis Methodology : A study on synthesizing trans-4-Bromo-1,2-Diphenylethylene provided insights into industrial-scale production methodologies (Wang Yu-huan, 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Mode of Action
Similar compounds have been shown to inhibit ache activity, affecting normal nerve pulse transmission and leading to behavioral changes and body movement impairment .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect various cellular components .
Result of Action
Related compounds have been shown to cause oxidative stress, leading to cellular damage .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bromophenyl compounds are known to interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with
Cellular Effects
Similar compounds have been shown to have significant effects on cellular processes . For example, some bromophenyl compounds can induce apoptosis in cancer cells
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on similar compounds suggest that they may have dose-dependent effects
Metabolic Pathways
Bromophenyl compounds are known to participate in various metabolic pathways
Subcellular Localization
Some studies suggest that similar compounds may localize in mitochondria
properties
IUPAC Name |
1-bromo-4-(2,2-diphenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCFDUOIMSRYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348126 | |
| Record name | 2-(4-Bromophenyl)-1,1-diphenylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18648-66-3 | |
| Record name | 2-(4-Bromophenyl)-1,1-diphenylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



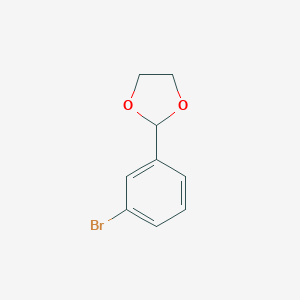
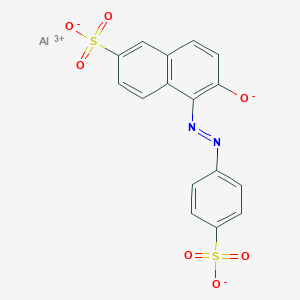

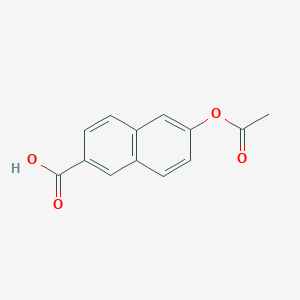
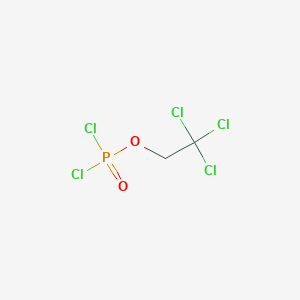
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)



![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
